LLY Exhibits 3.8-Fold Superior ACE Inhibitory Potency Over C-Terminal Phenylalanine Analog LLF
In a direct head-to-head study, Leucyl-leucyl-tyrosine (LLY) demonstrated an ACE IC50 of 44.16 ± 2.45 µM, which was 3.8-fold more potent than its C-terminal phenylalanine-substituted analog Leu-Leu-Phe (LLF; IC50 = 168.57 ± 5.11 µM) and 2.2-fold more potent than the proline-substituted analog Leu-Leu-Pro (LLP; IC50 = 96.64 ± 2.93 µM) [1]. All assays used hippuryl-histidyl-leucine (HHL) as substrate under identical conditions.
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | LLY IC50 = 44.16 ± 2.45 µM |
| Comparator Or Baseline | LLF IC50 = 168.57 ± 5.11 µM; LLP IC50 = 96.64 ± 2.93 µM |
| Quantified Difference | LLY is 3.8-fold more potent than LLF; 2.2-fold more potent than LLP |
| Conditions | In vitro ACE inhibition assay using hippuryl-histidyl-leucine (HHL) substrate |
Why This Matters
C-terminal tyrosine is critical for ACE inhibitory potency; substituting with Phe or Pro significantly weakens activity, making sequence verification essential for reproducible antihypertensive research.
- [1] Yang C, et al. Structure-activity relationship and molecular interaction mechanisms of the ACE-inhibitory tripeptide LL-X. Bioorg Chem. 2025 Sep;164:108905. DOI: 10.1016/j.bioorg.2025.108905 View Source
